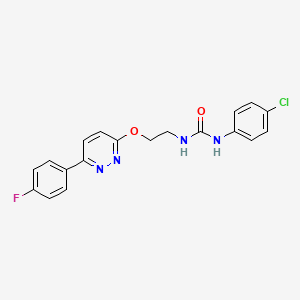
1-(4-Chlorophenyl)-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a chlorophenyl group, a fluorophenyl group, and a pyridazinyl moiety connected through an ethyl urea linker. Its unique structural characteristics make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the 6-(4-fluorophenyl)pyridazin-3-yl intermediate. This can be achieved through a condensation reaction between 4-fluorobenzaldehyde and hydrazine hydrate, followed by cyclization.
Preparation of the Chlorophenyl Urea: The next step involves the reaction of 4-chloroaniline with an isocyanate to form the chlorophenyl urea derivative.
Coupling Reaction: Finally, the pyridazinyl intermediate is coupled with the chlorophenyl urea derivative through an ethyl linker using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
1-(4-Chlorophenyl)-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
1-(4-Chlorophenyl)-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.
Biology: The compound is used in biological assays to investigate its effects on cellular pathways and molecular targets.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.
相似化合物的比较
Similar Compounds
1-(4-Chlorophenyl)-3-(2-(pyridazin-3-yl)oxy)ethyl)urea: Lacks the fluorophenyl group, which may affect its biological activity.
1-(4-Fluorophenyl)-3-(2-(pyridazin-3-yl)oxy)ethyl)urea: Lacks the chlorophenyl group, which may influence its chemical reactivity.
1-(4-Chlorophenyl)-3-(2-(pyridazin-3-yl)oxy)ethyl)thiourea: Contains a thiourea moiety instead of urea, which may alter its pharmacological properties.
Uniqueness
1-(4-Chlorophenyl)-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea is unique due to the presence of both chlorophenyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and improve its pharmacokinetic profile.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O2/c20-14-3-7-16(8-4-14)23-19(26)22-11-12-27-18-10-9-17(24-25-18)13-1-5-15(21)6-2-13/h1-10H,11-12H2,(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGQGUVGDQUENO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)NC3=CC=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
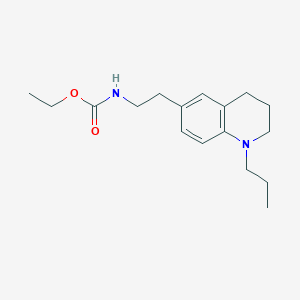
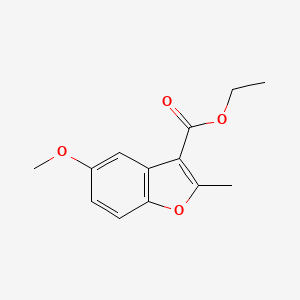
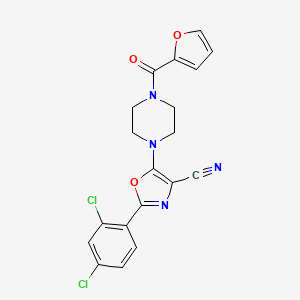
![2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2373085.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B2373087.png)
![N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2373088.png)
![1-[4-[4-(4-Propan-2-ylpyrimidin-2-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2373089.png)
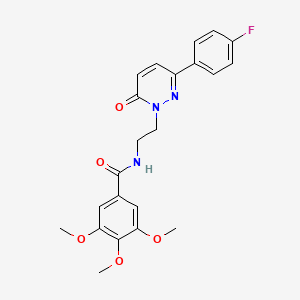
![N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2373091.png)
![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2373093.png)
![2,2,2-trifluoroethyl N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]carbamate](/img/structure/B2373096.png)
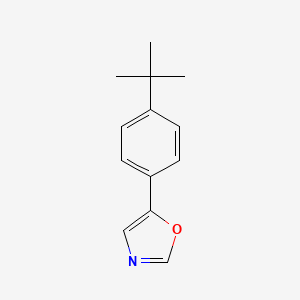
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2373099.png)

